molecular formula C9H19ClN2 B13954069 (R)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride

(R)-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride

Cat. No.: B13954069
M. Wt: 190.71 g/mol
InChI Key: VIJVVUYVCZOTFR-DDWIOCJRSA-N
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Description

®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyrrolidine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of ®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride include:

  • ®-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride
  • ®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine

Uniqueness

What sets ®-N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine hydrochloride apart from similar compounds is its unique combination of a cyclopropane ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

N-[2-[(3R)-pyrrolidin-3-yl]ethyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-2-9(1)11-6-4-8-3-5-10-7-8;/h8-11H,1-7H2;1H/t8-;/m1./s1

InChI Key

VIJVVUYVCZOTFR-DDWIOCJRSA-N

Isomeric SMILES

C1CNC[C@H]1CCNC2CC2.Cl

Canonical SMILES

C1CC1NCCC2CCNC2.Cl

Origin of Product

United States

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